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molecular formula C4H5F2N3 B8349307 1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

Cat. No. B8349307
M. Wt: 133.10 g/mol
InChI Key: KCGWXYSJUZTOCO-UHFFFAOYSA-N
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Patent
US06476030B1

Procedure details

1-(2,2-Difluoroethyl)-1H-[1,2,4]triazole (4.0 g, 0.030 mol) was heated at reflux in 37% aqueous formaldehyde for 2 days. The solution was allowed to cool to room temperature and was washed with dichloromethane (3×50 ml). The solution was then saturated with sodium chloride, and washed again with dichloromethane (3×50 ml). The combined organic washings were dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography on silica gel, eluting with 0 to 7.5% methanol in dichloromethane, yielding [2-(2,2-difluoroethyl)-2H-[1,2,4]triazol-3-yl]methanol as a solid (2.4 g). Data for the title compound: 1H NMR (250 MHz, CDCl3) δ 4.65 (2H, td, J=13.2, 4.3 Hz), 4.83 (2H, s), 6.17 (1H, tt, J=55.2,4.3 Hz), 7.86 (1H, s).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:9])[CH2:3][N:4]1[CH:8]=[N:7][CH:6]=[N:5]1.[CH2:10]=[O:11]>>[F:1][CH:2]([F:9])[CH2:3][N:4]1[C:8]([CH2:10][OH:11])=[N:7][CH:6]=[N:5]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(CN1N=CN=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with dichloromethane (3×50 ml)
WASH
Type
WASH
Details
saturated with sodium chloride, and washed again with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic washings were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 0 to 7.5% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC(CN1N=CN=C1CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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